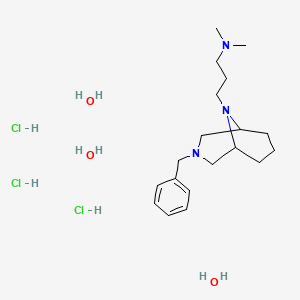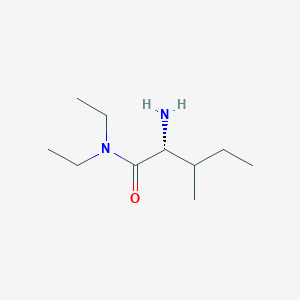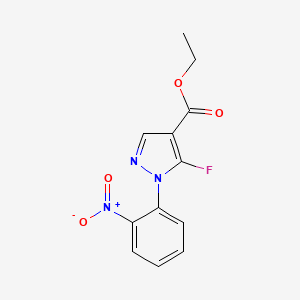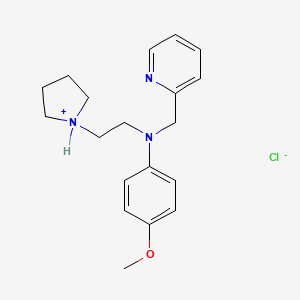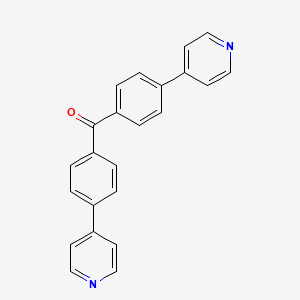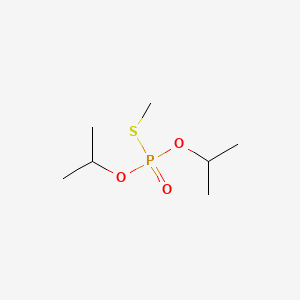
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester is a chemical compound known for its applications in various fields, including agriculture and industry. It is an organophosphorus compound, which means it contains phosphorus bonded to carbon. This compound is often used as an insecticide and acaricide, effective against a wide range of pests .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester typically involves the reaction of phosphorus trichloride with alcohols and thiols. One common method is the reaction of phosphorus trichloride with isopropanol and methanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates and phosphates.
Reduction: It can be reduced to form phosphines and other reduced phosphorus compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Phosphorothioates, phosphates.
Reduction Products: Phosphines.
Substitution Products: Various substituted phosphorothioic esters.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its effects on enzymes and biological pathways.
Medicine: Investigated for potential therapeutic applications, including as an antiparasitic agent.
Industry: Used in the formulation of pesticides and other agricultural chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorothioic acid, O,O-diethyl S-methyl ester
- Phosphorothioic acid, O,O,S-trimethyl ester
- Phosphorothioic acid, O,O-bis(1-methylethyl) S-(phenylmethyl) ester
Uniqueness
Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester is unique due to its specific ester and thiol groups, which confer distinct chemical properties and biological activity. Its effectiveness as an insecticide and acaricide, along with its relatively low toxicity to non-target organisms, makes it a valuable compound in agriculture .
Propiedades
| 22907-64-8 | |
Fórmula molecular |
C7H17O3PS |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-[methylsulfanyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H17O3PS/c1-6(2)9-11(8,12-5)10-7(3)4/h6-7H,1-5H3 |
Clave InChI |
JHWXYJPSYKWIOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(OC(C)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
